

The Environmental Fate and Atmospheric Lifetime of Dichlorotetrafluoroethane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichlorotetrafluoroethane*

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Introduction

Dichlorotetrafluoroethane, commonly known as CFC-114, is a chlorofluorocarbon (CFC) with the chemical formula $C_2Cl_2F_4$. Historically, it has been used as a refrigerant, a blowing agent for foams, and in other specialized applications. As a member of the CFC family, **dichlorotetrafluoroethane** is a stable, non-toxic, and non-flammable compound in the troposphere. However, its very stability allows it to persist and be transported to the stratosphere, where it plays a significant role in ozone depletion and contributes to global warming. This technical guide provides an in-depth analysis of the environmental fate and atmospheric lifetime of **dichlorotetrafluoroethane**, including its key environmental parameters, atmospheric degradation pathways, and the experimental methodologies used to determine these properties.

Quantitative Environmental Data

The following table summarizes the key quantitative data related to the environmental impact and atmospheric persistence of **dichlorotetrafluoroethane**.

Parameter	Value	Source(s)
Atmospheric Lifetime	190 years	U.S. Environmental Protection Agency[1][2]
Ozone Depletion Potential (ODP)	0.58 - 1	U.S. Environmental Protection Agency[1][2]
Global Warming Potential (GWP), 100-year Time Horizon	8590 - 10000	U.S. Environmental Protection Agency[1][2]
Chemical Formula	C2Cl2F4	Vollmer, M. K., et al. (2018)[3]
CAS Number	76-14-2	U.S. Environmental Protection Agency[1][2]

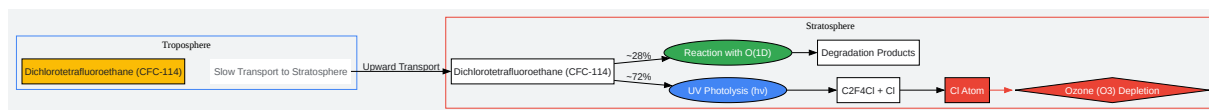
Atmospheric Degradation Pathways

Dichlorotetrafluoroethane is highly stable in the troposphere and is not significantly removed by chemical reactions with species such as the hydroxyl radical (OH). Its primary sinks are located in the stratosphere.

The main atmospheric degradation pathways for **dichlorotetrafluoroethane** are:

- **Stratospheric UV Photolysis:** In the stratosphere, **dichlorotetrafluoroethane** absorbs short-wavelength ultraviolet (UV) radiation, leading to the cleavage of a carbon-chlorine bond and the release of a chlorine atom. This process is the dominant removal mechanism, accounting for approximately 72% of its atmospheric loss.[3]
- **Reaction with Excited Oxygen Atoms (O(1D)):** **Dichlorotetrafluoroethane** can also be removed through reaction with electronically excited oxygen atoms (O(1D)), which are present in the stratosphere. This reaction pathway accounts for the remaining 28% of its atmospheric destruction.[3]

The released chlorine atoms can then catalytically destroy ozone molecules, contributing to the depletion of the ozone layer.



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Atmospheric degradation pathway of **Dichlorotetrafluoroethane** (CFC-114).

Experimental Protocols

The determination of the atmospheric lifetime and environmental parameters of **dichlorotetrafluoroethane** relies on a combination of laboratory measurements and atmospheric modeling. Below are detailed methodologies for key experiments.

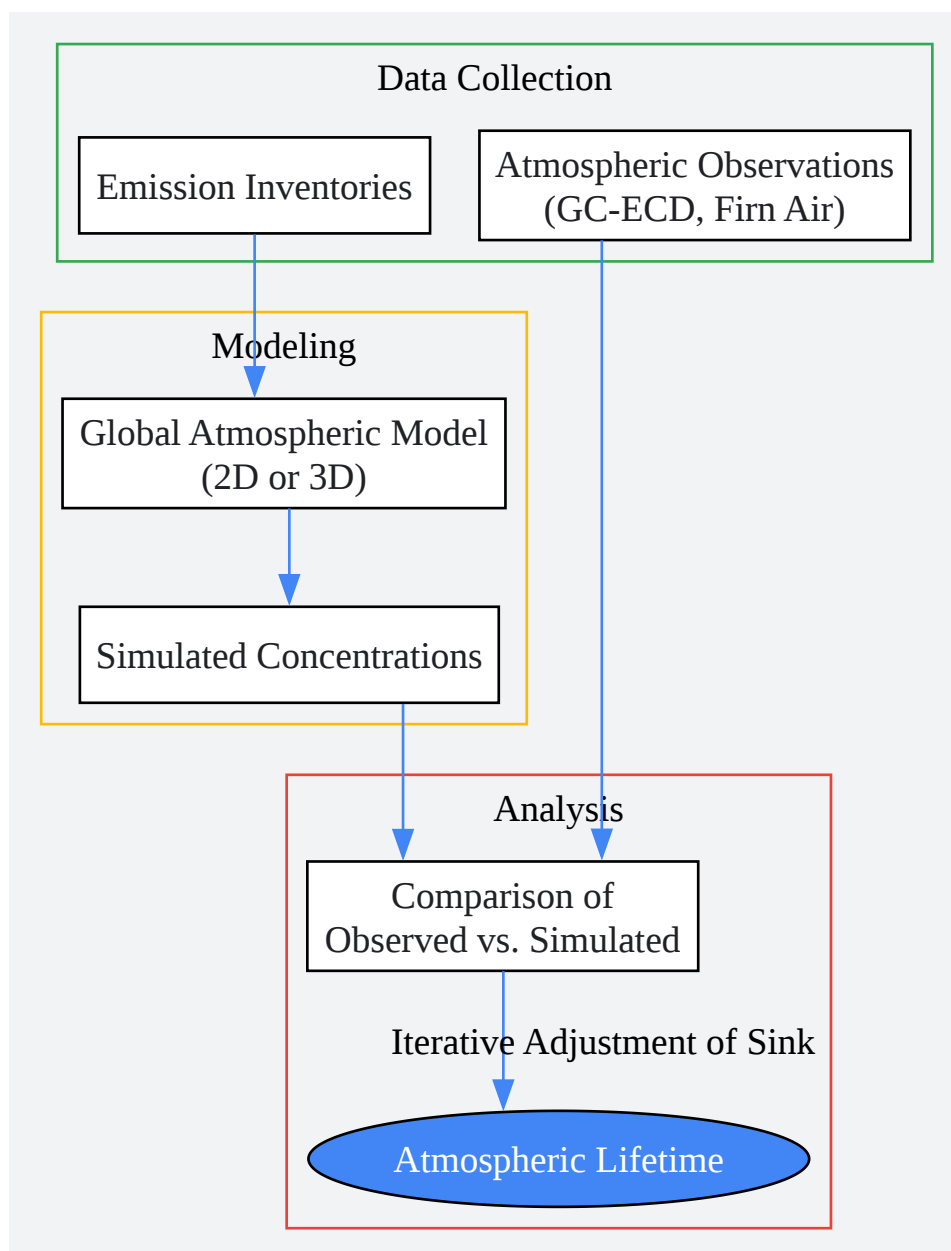
Determination of Atmospheric Lifetime

The atmospheric lifetime of a long-lived species like **dichlorotetrafluoroethane** is typically determined using a combination of long-term atmospheric observations and modeling, as exemplified by the Atmospheric Lifetime Experiment (ALE) and its successors.

Methodology:

- Long-Term Atmospheric Monitoring:
 - Establish a global network of monitoring stations in remote locations to collect baseline air samples.
 - Utilize automated gas chromatographs with electron capture detectors (GC-ECD) to measure the atmospheric concentrations of **dichlorotetrafluoroethane** with high precision and frequency over several years.
 - Collect and analyze firn air samples (air trapped in compacted snow) to reconstruct historical atmospheric concentrations.[4]

- Emission Data Compilation:
 - Compile detailed historical production and emission data for **dichlorotetrafluoroethane** from industry sources.
- Atmospheric Modeling:
 - Employ a 2-D or 3-D global atmospheric model that incorporates atmospheric transport, chemistry, and the compiled emission data.
 - The model simulates the distribution and concentration of **dichlorotetrafluoroethane** in the atmosphere over time.
- Lifetime Calculation:
 - The atmospheric lifetime is determined by iteratively adjusting the removal rate (sink) of **dichlorotetrafluoroethane** in the model until the simulated atmospheric concentrations provide the best fit to the long-term observational data from the monitoring network.



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Workflow for determining the atmospheric lifetime of a CFC.

Measurement of UV Absorption Cross-Sections

The photolysis rate of **dichlorotetrafluoroethane** is determined by its UV absorption cross-section, the solar actinic flux, and the quantum yield for dissociation.

Methodology:

- Sample Preparation:
 - Prepare a gaseous sample of **dichlorotetrafluoroethane** of known concentration in a carrier gas (e.g., ultra-pure air or nitrogen).
- Experimental Setup:
 - Use a dual-beam UV-Vis spectrophotometer equipped with a temperature-controlled gas cell of a known path length.
 - One beam passes through the gas cell containing the sample, and the other passes through an identical reference cell containing only the carrier gas.
- Data Acquisition:
 - Measure the absorbance of the sample over the atmospherically relevant UV wavelength range (approximately 190-230 nm for CFCs) and at various stratospheric temperatures.
 - Record the absorbance spectrum at multiple known concentrations of **dichlorotetrafluoroethane**.
- Calculation of Absorption Cross-Section:
 - The absorption cross-section (σ) at a specific wavelength (λ) and temperature (T) is calculated using the Beer-Lambert Law:
 - $\sigma(\lambda, T) = A(\lambda, T) / (l * c)$
 - Where A is the absorbance, l is the path length of the gas cell, and c is the concentration of the sample in molecules per cm³.

Determination of the Rate Constant for Reaction with O(1D)

The rate constant for the reaction of **dichlorotetrafluoroethane** with excited oxygen atoms is a critical input for atmospheric models.

Methodology (Competitive Reaction Method):

- O(1D) Generation:
 - Generate O(1D) atoms in a reaction chamber, typically by the photolysis of ozone (O₃) or nitrous oxide (N₂O) with a pulsed UV laser.
- Reaction System:
 - Introduce known concentrations of **dichlorotetrafluoroethane** and a reference compound (with a well-known O(1D) reaction rate constant) into the reaction chamber.
- Monitoring Reactant Decay:
 - Monitor the relative decay of **dichlorotetrafluoroethane** and the reference compound over time using a sensitive detection technique such as gas chromatography-mass spectrometry (GC-MS).
- Rate Constant Calculation:
 - The rate constant for the reaction of O(1D) with **dichlorotetrafluoroethane** can be determined from the relative rates of disappearance of the two compounds and the known rate constant of the reference reaction.

Calculation of Ozone Depletion Potential (ODP)

The ODP is a relative measure of a substance's ability to destroy stratospheric ozone compared to CFC-11.^[5]

Methodology:

- Model Inputs:
 - Utilize a 2-D or 3-D atmospheric chemistry-transport model.
 - Input the atmospheric lifetime, the number of chlorine atoms in the molecule, and the fractional release of chlorine from **dichlorotetrafluoroethane** in the stratosphere.
- ODP Calculation:

- The ODP is calculated as the ratio of the model-calculated global ozone depletion due to a unit mass emission of **dichlorotetrafluoroethane** to the ozone depletion due to a unit mass emission of CFC-11 over their respective atmospheric lifetimes.[5]

Calculation of Global Warming Potential (GWP)

The GWP is a measure of the radiative forcing of a greenhouse gas relative to that of carbon dioxide (CO₂) over a specific time horizon.[6][7]

Methodology:

- Infrared Absorption Spectrum:
 - Measure the infrared absorption spectrum of **dichlorotetrafluoroethane** in the laboratory using Fourier Transform Infrared (FTIR) spectroscopy. This determines the radiative efficiency of the molecule.[8]
- Atmospheric Lifetime:
 - Use the experimentally determined atmospheric lifetime.
- GWP Calculation:
 - The GWP is calculated by integrating the radiative forcing of a pulse emission of **dichlorotetrafluoroethane** over a chosen time horizon (typically 100 years) and dividing it by the integrated radiative forcing of a pulse emission of an equal mass of CO₂ over the same period.[6][7]

Conclusion

Dichlorotetrafluoroethane is a potent ozone-depleting substance and a significant greenhouse gas with a long atmospheric lifetime. Its environmental impact is primarily due to its stability in the troposphere, which allows it to reach the stratosphere and release chlorine atoms through photolysis and reaction with excited oxygen atoms. The experimental and modeling methodologies outlined in this guide are essential for accurately quantifying the environmental risks associated with **dichlorotetrafluoroethane** and other long-lived

halocarbons. Understanding these processes is crucial for the development of environmentally benign alternatives and for monitoring the ongoing recovery of the ozone layer.

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- To cite this document: BenchChem. [The Environmental Fate and Atmospheric Lifetime of Dichlorotetrafluoroethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200811#environmental-fate-and-atmospheric-lifetime-of-dichlorotetrafluoroethane>]

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